Cas no 83880-61-9 (Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-)

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- structure
83880-61-9 structure
Product Name:Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-
CAS No:83880-61-9
MF:C29H32O7
MW:492.560189247131
CID:5506679
Update Time:2024-01-23

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-
    • (16α)-21-(Acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
    • Inchi: 1S/C29H32O7/c1-17-14-23-21-8-7-19-15-20(31)9-11-27(19,3)22(21)10-12-28(23,4)29(17,25(32)16-35-18(2)30)36-26(33)24-6-5-13-34-24/h5-6,9-11,13,15,17,21,23H,7-8,12,14,16H2,1-4H3/t17-,21-,23+,27+,28+,29+/m1/s1
    • InChI Key: KLMILNFPVIPBHB-BWYVHWSTSA-N
    • SMILES: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)C3=CC[C@]12C)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Reference
Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9α,11β-Dichloro series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(6), 1068-73

Production Method 2

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Production Method 3

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Raw materials

Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)- Preparation Products

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.